5-Formyl-6-hydroxypyridine-2-carboxylic acid
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Overview
Description
5-Formyl-6-hydroxypyridine-2-carboxylic acid: is a pyridine derivative with a formyl group at the 5-position, a hydroxyl group at the 6-position, and a carboxylic acid group at the 2-position. This compound is part of the broader class of pyridinecarboxylic acids, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-6-hydroxypyridine-2-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the formylation of 6-hydroxypyridine-2-carboxylic acid using formylating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows standard organic synthesis protocols involving pyridine derivatives, ensuring high purity and yield through optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Formyl-6-hydroxypyridine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: This compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry and its potential as a pharmacophore in drug design .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various organic compounds .
Mechanism of Action
The mechanism of action of 5-Formyl-6-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can act as a chelating agent, forming stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
6-Hydroxypyridine-2-carboxylic acid: Similar structure but lacks the formyl group.
5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid: Similar structure with additional methyl group.
Uniqueness: 5-Formyl-6-hydroxypyridine-2-carboxylic acid is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H5NO4 |
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Molecular Weight |
167.12 g/mol |
IUPAC Name |
5-formyl-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-4-1-2-5(7(11)12)8-6(4)10/h1-3H,(H,8,10)(H,11,12) |
InChI Key |
KXPONMNAKGLCFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)C=O |
Origin of Product |
United States |
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